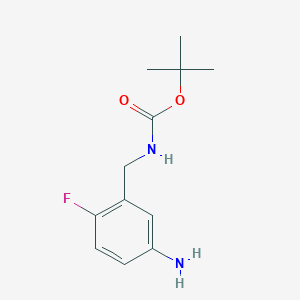

tert-Butyl (5-amino-2-fluorobenzyl)carbamate

Description

Propriétés

IUPAC Name |

tert-butyl N-[(5-amino-2-fluorophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEYXVMJBDHOQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701771 | |

| Record name | tert-Butyl [(5-amino-2-fluorophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209899-48-9 | |

| Record name | tert-Butyl [(5-amino-2-fluorophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to tert-Butyl (5-amino-2-fluorobenzyl)carbamate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on tert-Butyl (5-amino-2-fluorobenzyl)carbamate. It delves into its fundamental properties, synthesis, applications, and safety protocols, providing expert insights into its role in modern chemical research.

Core Molecular Attributes

tert-Butyl (5-amino-2-fluorobenzyl)carbamate, a key organic intermediate, possesses a unique combination of functional groups that make it a valuable building block in medicinal chemistry and organic synthesis. Its structure features a fluorinated benzene ring, a primary amine, and a Boc-protected aminomethyl group.

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. The molecular weight, a critical parameter for stoichiometric calculations in synthesis, has been computationally verified and aligns with supplier specifications.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇FN₂O₂ | BLDpharm[1] |

| Molecular Weight | 240.27 g/mol | BLDpharm[1] |

| CAS Number | 756839-26-6 | BLDpharm[1] |

| Appearance | Typically an off-white to white solid | General knowledge |

| Solubility | Soluble in organic solvents like methanol, chloroform, and methylene chloride. Slightly soluble in water and petroleum ether.[2] | ChemicalBook[2] |

Note: The naming convention may vary, with the compound also being referred to as tert-Butyl (2-amino-5-fluorobenzyl)carbamate. The CAS number remains the definitive identifier.

The Strategic Importance in Synthesis: The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and in peptide synthesis.[3] Its presence in tert-Butyl (5-amino-2-fluorobenzyl)carbamate is a deliberate design element that imparts significant synthetic utility.

The Boc group offers robust protection of the benzylamine under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile functional groups that may be present in a complex synthetic intermediate.

Synthesis and Mechanistic Considerations

The synthesis of tert-Butyl (5-amino-2-fluorobenzyl)carbamate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A generalized synthetic pathway is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the installation of the Boc-protected aminomethyl group onto a pre-functionalized fluoronitroaniline precursor, followed by reduction of the nitro group to the desired amine.

Caption: Retrosynthetic pathway for tert-Butyl (5-amino-2-fluorobenzyl)carbamate.

Illustrative Synthetic Protocol

While specific industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. A common route involves the following key transformations:

-

Nitration and Halogenation: Starting from a suitable aniline derivative, electrophilic aromatic substitution reactions are employed to introduce the nitro and fluoro groups at the desired positions on the benzene ring.

-

Functional Group Interconversion: The resulting substituted aniline may undergo further modifications to introduce a suitable handle for the attachment of the aminomethyl group.

-

Boc Protection: The key step involves the reaction with a Boc-anhydride or a similar reagent to protect the primary amine that will become the benzylamine.

-

Reduction: The final step is the selective reduction of the nitro group to the primary amine, yielding the target compound.

Applications in Drug Discovery and Development

The structural motifs present in tert-Butyl (5-amino-2-fluorobenzyl)carbamate make it a valuable intermediate in the synthesis of pharmacologically active compounds. The carbamate group itself is a recognized structural feature in a number of approved drugs.[4]

Building Block for Bioactive Molecules

The primary amine and the Boc-protected benzylamine offer two distinct points for further chemical elaboration. This allows for the construction of diverse molecular scaffolds. For instance, the primary amine can undergo reactions such as acylation, alkylation, or be used in coupling reactions to form more complex structures. The Boc-protected amine can be deprotected at a later stage to reveal a reactive primary amine for further functionalization.

This compound and its derivatives are of interest in the development of various therapeutic agents, including but not limited to:

The presence of the fluorine atom is also significant, as fluorine substitution is a common strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling tert-Butyl (5-amino-2-fluorobenzyl)carbamate.

Hazard Identification

Based on data for structurally related compounds, the following hazards may be associated with this chemical:

-

Harmful if swallowed: [1]

-

Causes skin irritation: [1]

-

Causes serious eye irritation: [1]

-

May cause respiratory irritation: [1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][7]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Some suppliers recommend cold-chain transportation and storage.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Conclusion

tert-Butyl (5-amino-2-fluorobenzyl)carbamate is a strategically important intermediate in organic synthesis and medicinal chemistry. Its well-defined molecular weight of 240.27 g/mol and its versatile chemical handles, including the crucial Boc-protecting group, make it a valuable tool for the synthesis of novel and complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or drug development professional working with this compound.

References

-

Velev, V. The Role of Tert-Butyl Carbamate in Modern Organic Synthesis. (2026-01-30). [Link]

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. [Link]

-

U.S. National Library of Medicine. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]

Sources

- 1. 756839-26-6|tert-Butyl (2-amino-5-fluorobenzyl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Technical Whitepaper: tert-Butyl (5-amino-2-fluorobenzyl)carbamate

This technical guide details the chemical properties, synthesis, and applications of tert-Butyl (5-amino-2-fluorobenzyl)carbamate (CAS: 209899-48-9), a strategic bifunctional pharmacophore used in medicinal chemistry.

A Strategic Pharmacophore Scaffold for Orthogonal Functionalization

Executive Summary

tert-Butyl (5-amino-2-fluorobenzyl)carbamate is a high-value synthetic intermediate characterized by a 1,2,5-trisubstituted benzene core. Its structure features two chemically distinct amine "handles": a nucleophilic aniline at position 5 and a Boc-protected benzylamine at position 1. The inclusion of a fluorine atom at position 2 (ortho to the benzyl arm) introduces critical electronic modulation and metabolic stability, making this scaffold particularly valuable in the design of kinase inhibitors, PROTAC linkers, and peptidomimetics.

Chemical Identity & Physicochemical Profile

This compound functions as a "masked" linker, allowing researchers to elaborate the aniline terminus while preserving the benzylamine for late-stage deprotection and coupling.

| Property | Data |

| IUPAC Name | tert-Butyl N-[(5-amino-2-fluorophenyl)methyl]carbamate |

| Common Synonyms | 3-[(Boc-amino)methyl]-4-fluoroaniline; N-Boc-5-amino-2-fluorobenzylamine |

| CAS Number | 209899-48-9 |

| Molecular Formula | C₁₂H₁₇FN₂O₂ |

| Molecular Weight | 240.27 g/mol |

| Predicted LogP | ~1.8 – 2.1 |

| pKa (Aniline) | ~3.5 – 4.0 (Decreased basicity due to inductive effect of F) |

| Appearance | Off-white to pale yellow solid (oxidizes upon air exposure) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water |

Synthetic Architecture

The synthesis of tert-Butyl (5-amino-2-fluorobenzyl)carbamate requires a sequence that prioritizes the differentiation of the two nitrogen centers. The most robust industrial route proceeds from 2-fluoro-5-nitrobenzonitrile , ensuring that the benzylamine is generated and protected before the nitro group is reduced to the aniline.

3.1. Retrosynthetic Logic & Pathway

The synthesis avoids the direct mono-protection of a diamine, which often leads to statistical mixtures.[1] Instead, it utilizes the oxidation state difference between the nitrile/nitro groups.

Step 1: Selective Reduction of Nitrile The nitrile is reduced to the primary amine using Borane-THF or catalytic hydrogenation under controlled conditions to avoid reducing the nitro group prematurely. Step 2: N-Boc Protection The newly formed benzylamine is protected with di-tert-butyl dicarbonate (Boc₂O). Step 3: Nitro Reduction The nitro group is reduced to the aniline using catalytic hydrogenation (Pd/C) or chemical reduction (Fe/NH₄Cl), yielding the final product.

3.2. Synthesis Workflow Diagram

Figure 1: Step-wise synthesis from the commercially available nitrile precursor, ensuring orthogonal amine differentiation.

Reactivity & Functionalization

The utility of this scaffold lies in its orthogonal reactivity . The molecule presents two distinct sites for elaboration:[2][1][3]

-

The Aniline (Site A):

-

Reactivity: Moderately nucleophilic. The ortho-fluorine (relative to the benzyl group) and para-positioning (relative to the amine) exerts an electron-withdrawing effect, slightly lowering the pKa compared to unsubstituted aniline.

-

Typical Reactions: Amide coupling (EDC/HOBt), reductive amination, Buchwald-Hartwig cross-coupling, or sulfonylation.

-

Strategic Use: Often serves as the "warhead" attachment point in kinase inhibitors or the exit vector for PROTAC linkers.

-

-

The Boc-Benzylamine (Site B):

-

Reactivity: Inert under basic/nucleophilic conditions.

-

Deprotection: Cleaved by strong acids (TFA or HCl/Dioxane) to reveal a primary benzylamine.

-

Strategic Use: Upon deprotection, this site allows for cyclization or attachment to solubilizing tails.

-

4.1. Fluorine Effect

The fluorine atom at position 2 is not merely a bystander; it serves two critical roles:

-

Metabolic Blockade: It blocks the benzylic position from oxidative metabolism (P450 hydroxylation), extending the half-life of the drug candidate.

-

Conformational Lock: Through dipole-dipole interactions, the fluorine can bias the conformation of the benzylamine side chain, potentially reducing the entropic penalty of binding to a target protein.

Experimental Protocols (Self-Validating)

Protocol A: Nitro Reduction (Final Step)

This protocol assumes the precursor tert-Butyl (2-fluoro-5-nitrobenzyl)carbamate has been isolated.

-

Preparation: In a hydrogenation vessel, dissolve 10.0 mmol of tert-Butyl (2-fluoro-5-nitrobenzyl)carbamate in MeOH (50 mL).

-

Catalyst Addition: Under an inert atmosphere (N₂), carefully add 10 wt% Pd/C (10% loading). Caution: Pyrophoric.

-

Hydrogenation: Purge the vessel with H₂ gas and stir under a hydrogen balloon (1 atm) or mild pressure (30 psi) at room temperature for 4–6 hours.

-

Monitoring: Monitor by TLC (visualization: Ninhydrin for amine) or LC-MS. The starting material (Nitro) will disappear, and the product (M+H = 241.27) will appear.[1][4][5]

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting oil or solid is typically pure enough for the next step. If darkening occurs, store under Argon at -20°C.

Applications in Drug Discovery

This scaffold is referenced in patents for kinase inhibitors and neurological agents.

-

Kinase Inhibitors: The aniline moiety mimics the adenine ring's binding to the hinge region of ATP-binding pockets, while the benzyl arm extends into the solvent front or back pocket.

-

PROTAC Linkers: The diamine nature allows the molecule to act as a rigid, defined-length spacer between an E3 ligase ligand (e.g., Thalidomide) and a target protein ligand.

-

Peptidomimetics: Used to constrain peptide backbones or serve as a phenylalanine bioisostere.

Figure 2: Functional mapping of the scaffold in therapeutic areas.

Handling & Safety

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon air exposure.

-

Hazards: Treat as an irritant. Standard PPE (gloves, goggles, lab coat) is required. Avoid inhalation of dusts.[6]

-

Stability: Stable in organic solvents (DMSO, DCM) for >24 hours. Avoid prolonged exposure to strong acids (removes Boc) unless intended.

References

-

Chemical Identity & CAS: ChemicalBook & BLD Pharm Entries for CAS 209899-48-9. Verifies structure as tert-Butyl (5-amino-2-fluorobenzyl)carbamate.[7]

-

Synthesis Methodology: Patent US20060173183A1. Describes the preparation of fluorinated benzylamine derivatives for pharmaceutical use.

-

Application in Kinase Inhibitors: Patent WO2011156337A2. Cites the use of Boc-protected amino-benzyl amines as intermediates in the synthesis of kinase inhibitors.

- General Protocol for Nitro Reduction:Organic Syntheses, Coll. Vol. 5, p. 829 (1973).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS 94838-55-8: tert-butyl (4-aminobenzyl)carbamate [cymitquimica.com]

- 3. CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 4. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]

- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

A Technical Guide to tert-Butyl (5-amino-2-fluorobenzyl)carbamate: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-butyl (5-amino-2-fluorobenzyl)carbamate, a key bifunctional intermediate in modern medicinal chemistry and drug discovery. The document details the molecule's chemical structure, physicochemical properties, a validated synthetic pathway with mechanistic insights, and methods for structural elucidation. Furthermore, it explores its applications as a versatile building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this important compound.

Chemical Identity and Physicochemical Properties

tert-Butyl (5-amino-2-fluorobenzyl)carbamate is a substituted aromatic compound featuring a benzylamine core. The structure is characterized by a fluorine atom at position 2 and an amino group at position 5 of the benzene ring. The benzylic amine is protected by a tert-butyloxycarbonyl (Boc) group, a common acid-labile protecting group in organic synthesis.[1] This arrangement provides two distinct amine functionalities with orthogonal reactivity: a less nucleophilic aromatic amine and a protected, readily deprotectable benzylic amine.

Chemical Structure

Caption: 2D structure of tert-Butyl (5-amino-2-fluorobenzyl)carbamate.

Identifiers and Properties

Specific experimental data for this exact isomer is not widely published. The properties below are based on its chemical structure and data from analogous compounds.

| Property | Value | Source / Comment |

| IUPAC Name | tert-butyl N-[(5-amino-2-fluorophenyl)methyl]carbamate | N/A |

| Molecular Formula | C₁₂H₁₈FN₂O₂ | Calculated |

| Molecular Weight | 241.28 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Appearance | Expected to be a solid at room temperature | Based on similar structures[2][3] |

| Solubility | Soluble in organic solvents (DCM, MeOH, Chloroform) | Based on carbamate properties[3] |

| Storage | 2-8°C, under inert atmosphere, protected from light | Recommended for amine-containing compounds[2] |

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl (5-amino-2-fluorobenzyl)carbamate can be achieved via a robust, multi-step pathway starting from commercially available precursors. The chosen strategy involves the initial construction of a nitrated benzylamine intermediate, followed by selective protection of the benzylic amine, and concluding with the reduction of the nitro group.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for tert-butyl (5-amino-2-fluorobenzyl)carbamate.

Detailed Experimental Protocol

Step 1: Synthesis of (2-Fluoro-5-nitrophenyl)methanamine

-

To a solution of 2-fluoro-5-nitrobenzonitrile in a suitable solvent such as ethanol or ethyl acetate, add a catalyst like Raney Nickel.

-

Pressurize the reaction vessel with hydrogen gas (typically 50 psi).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude benzylamine.

-

Scientific Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles to primary amines.[4] Raney Nickel is a common and effective catalyst for this transformation. This step selectively reduces the nitrile group while leaving the nitro group intact under controlled conditions.

Step 2: Synthesis of tert-Butyl (2-fluoro-5-nitrobenzyl)carbamate

-

Dissolve the crude (2-fluoro-5-nitrophenyl)methanamine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution (approx. 1.2 equivalents).[5]

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent (approx. 1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform an aqueous workup by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.[6]

-

Concentrate the solution to yield the Boc-protected intermediate.

-

Scientific Rationale: The Boc group is installed to differentiate the two amine functionalities that will be present in the final product.[7] The benzylic amine is significantly more nucleophilic than the aromatic amine that will be formed in the next step, allowing for its selective protection. (Boc)₂O is the standard reagent for this transformation due to its high reactivity and the benign nature of its byproducts (isobutene and CO₂).[8] The base is required to neutralize the acidic proton of the carbamic acid intermediate formed during the reaction.

Step 3: Synthesis of tert-Butyl (5-amino-2-fluorobenzyl)carbamate

-

Dissolve the tert-butyl (2-fluoro-5-nitrobenzyl)carbamate intermediate in a solvent like ethyl acetate or methanol.[9]

-

Add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O), which is effective for the chemoselective reduction of aromatic nitro groups.[9] Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) can be used.

-

If using SnCl₂, heat the reaction mixture to reflux for 1-2 hours.[9]

-

After completion, cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the final product using silica gel column chromatography.

-

Scientific Rationale: The reduction of the aromatic nitro group is the final step to yield the target compound. SnCl₂ is a classic and reliable reagent for this transformation, well-tolerated by many functional groups, including the Boc-carbamate.[10][11] Catalytic hydrogenation is another excellent option, valued for its clean reaction profile.[4] This final step unmasks the aromatic amine, yielding the desired bifunctional molecule.

Structural Elucidation and Characterization

The identity and purity of the synthesized tert-butyl (5-amino-2-fluorobenzyl)carbamate must be confirmed through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals:

-

A singlet around 1.4 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.[5]

-

A doublet around 4.2 ppm, integrating to 2H, for the benzylic (-CH₂) protons, coupled to the adjacent carbamate N-H.

-

A broad singlet or triplet for the carbamate N-H proton.

-

A broad singlet for the aromatic -NH₂ protons.

-

A series of multiplets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the substituted benzene ring, with splitting patterns dictated by fluorine-proton and proton-proton coupling.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the quaternary and methyl carbons of the Boc group (approx. 80 ppm and 28 ppm, respectively), the benzylic carbon, and six distinct aromatic carbon signals, with their chemical shifts influenced by the fluorine and amine substituents.

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 242.14.[5]

-

IR (Infrared Spectroscopy): The spectrum should display characteristic absorption bands for N-H stretching (both the amine and carbamate, ~3200-3500 cm⁻¹), C=O stretching of the carbamate (~1680-1700 cm⁻¹), and C-F stretching.

Applications in Research and Drug Discovery

tert-Butyl (5-amino-2-fluorobenzyl)carbamate is not typically an end-product but rather a valuable intermediate for constructing more complex molecules. Its utility stems from its bifunctional nature.

-

Orthogonal Functional Handles: The molecule possesses two amine groups with different reactivity. The aromatic amine can undergo reactions like diazotization, Sandmeyer reactions, or serve as a nucleophile in coupling reactions. The benzylic amine, once deprotected under acidic conditions (e.g., with trifluoroacetic acid, TFA), can be used for amide bond formation, reductive amination, or alkylation.[1][7]

-

Medicinal Chemistry Building Block: The 2-fluoro-5-aminophenyl motif is present in numerous biologically active compounds. Fluorine substitution is a common strategy in drug design to modulate metabolic stability, pKa, and binding affinity. This intermediate is particularly useful for the synthesis of kinase inhibitors, where the aromatic amine often serves as a key pharmacophore for hydrogen bonding within the ATP-binding site of the target enzyme.[12] For example, structurally related intermediates are critical in the synthesis of advanced epidermal growth factor receptor (EGFR) inhibitors used in oncology.[5][11]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2][14] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation of the amine functionalities.[2]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

References

- Vertex AI Search. (n.d.). TERT-BUTYL 5-AMINO-2-FLUOROBENZOATE, 95% Purity, C11H14FNO2, 1 gram.

- PubChem. (n.d.). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate.

- Sonalika. (n.d.). Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture.

- National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate - NIST WebBook.

- Chemsrc. (2025). tert-Butyl (2-((2-amino-5-fluorophenyl)amino)ethyl)carbamate.

- National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate - NIST WebBook.

- PubChemLite. (n.d.). Tert-butyl n-(5-amino-2-fluorophenyl)carbamate (C11H15FN2O2).

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]. Retrieved from

- MySkinRecipes. (n.d.). 5-Amino-2-fluorobenzyl Amine.

- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Sigma-Aldrich. (n.d.). tert-Butyl (5-aminopyrazin-2-yl)carbamate.

- SpectraBase. (n.d.). tert-Butyl carbamate [1H NMR].

- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate.

- CymitQuimica. (n.d.). CAS 94838-55-8: tert-butyl (4-aminobenzyl)carbamate.

- ChemicalBook. (n.d.). tert-Butyl carbamate | 4248-19-5.

- BLDpharm. (n.d.). 756839-26-6|tert-Butyl (2-amino-5-fluorobenzyl)carbamate.

- BLDpharm. (n.d.). 362670-07-3|tert-Butyl (2-amino-5-fluorophenyl)carbamate.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press.

- Sigma-Aldrich. (2022). SAFETY DATA SHEET.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved February 3, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 3, 2026, from [Link]

- Al-Omair, M. A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1434–1443.

- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%.

- Benchchem. (n.d.). Synthesis routes of 5-Amino-2-fluorobenzonitrile.

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. tert-Butyl (5-aminopyrazin-2-yl)carbamate | 920313-67-3 [sigmaaldrich.com]

- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 4. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atlantis-press.com [atlantis-press.com]

- 12. 5-Amino-2-fluorobenzyl Amine [myskinrecipes.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

hazards and safety information for tert-Butyl (5-amino-2-fluorobenzyl)carbamate

[1][2]

Executive Summary

tert-Butyl (5-amino-2-fluorobenzyl)carbamate (CAS: 209899-48-9 ) is a specialized fluorinated building block used primarily in medicinal chemistry for the synthesis of bioactive small molecules.[1][2][3] Structurally, it features a benzylamine core protected by a tert-butoxycarbonyl (Boc) group, with a free aniline amine at the 5-position and a fluorine atom at the 2-position.[1][2]

This compound presents a dual-hazard profile: the chemical reactivity hazards associated with the acid-labile Boc group and the toxicological hazards inherent to fluorinated aniline derivatives.[1][2] Safe handling requires strict adherence to engineering controls that mitigate inhalation of dusts and prevent uncontrolled acid contact, which can trigger rapid decomposition.[1]

Chemical Identity & Physical Properties

| Property | Data |

| CAS Number | 209899-48-9 |

| IUPAC Name | tert-butyl N-[(5-amino-2-fluorophenyl)methyl]carbamate |

| Molecular Formula | C₁₂H₁₇FN₂O₂ |

| Molecular Weight | 240.27 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water |

| Melting Point | Predicted range:[1][2][3][4][5] 95–105 °C (Based on structural analogs) |

| Storage Conditions | 2–8 °C, Inert Atmosphere (Argon/Nitrogen), Dark |

Hazard Identification (GHS Classification)

Note: While specific toxicological data for this exact isomer is limited, the following classification is derived from the structural class of fluorinated anilines and carbamates, adhering to the Precautionary Principle.

GHS Label Elements

Hazard Statements

-

H317: May cause an allergic skin reaction (Inferred from aniline moiety).

Critical Fire Hazard: Hydrogen Fluoride Generation

In the event of combustion, this compound decomposes to release Hydrogen Fluoride (HF) gas, along with Carbon Oxides (COx) and Nitrogen Oxides (NOx). HF is extremely corrosive to lung tissue and can cause systemic fluoride poisoning.[1]

Safe Handling & Engineering Controls

Expert Insight: The primary risk in handling this compound is not just direct toxicity, but the potential for cross-contamination in a multi-step synthesis.[1] The free aniline group is prone to oxidation, necessitating inert handling.[1]

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood or a powder containment enclosure (balance enclosure).

-

Ventilation: Ensure face velocity is >0.5 m/s.

-

Inert Atmosphere: Store and handle under Argon or Nitrogen to prevent oxidation of the aniline amine, which can darken the compound and alter its purity profile.[1]

Personal Protective Equipment (PPE)

-

Hand Protection: Nitrile Rubber gloves (minimum thickness 0.11 mm). For prolonged use or solution handling (e.g., in DCM), double-gloving is recommended to prevent permeation.[1][2]

-

Eye Protection: Chemical safety goggles.[1][2] Face shields are required if handling large quantities (>10 g) where dust dispersion is a risk.

-

Respiratory Protection: If fume hood containment is breached or unavailable, use a P95/P3 particulate respirator or a full-face respirator with organic vapor/acid gas cartridges (due to potential HF generation in fire scenarios).[1][2]

Specific Chemical Incompatibilities

-

Strong Acids: Contact with strong acids (HCl, TFA, H₂SO₄) will cleave the Boc protecting group, releasing Isobutylene gas (flammable) and Carbon Dioxide. In a closed vessel, this can lead to rapid over-pressurization.

-

Oxidizing Agents: Incompatible with strong oxidizers due to the electron-rich aniline moiety.[1][2]

Workflow Visualization: Safe Handling Decision Matrix

Figure 1: Operational workflow for handling Boc-protected fluorinated benzylamines, emphasizing containment and waste segregation.

Emergency Response Protocols

First Aid Measures

-

Inhalation: Move victim to fresh air immediately.[1][2] If breathing is difficult, oxygen should be administered by qualified personnel.[1] Alert medical staff to potential Fluoride exposure. [1][2]

-

Skin Contact: Wash with soap and copious amounts of water.[1][2][6] If irritation persists or if the compound was in solution with skin-penetrating solvents (like DMSO), seek medical attention.[1][2]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do.[1][6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to the risk of aspiration and potential corrosivity of decomposition products.

Fire Fighting Measures

-

Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.[1][2]

-

Specific Hazards: Combustion emits toxic fumes: Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), Carbon Monoxide (CO).

-

Firefighter PPE: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[1][2] Turnout gear must be resistant to acidic vapors. [1][2]

Emergency Response Flowchart

Figure 2: Triage and response protocols for accidents involving fluorinated carbamates.

Waste Disposal & Environmental Impact[1][2]

-

Disposal Classification: This compound must be treated as Hazardous Chemical Waste .[2]

-

Halogen Content: Due to the Fluorine atom, waste streams containing this compound must be segregated into Halogenated Organic Waste containers.[1] Do not mix with non-halogenated solvents, as this complicates incineration processes.[1]

-

Water Hazard: Do not allow product to reach ground water, water course, or sewage system.[1] Fluorinated aromatics can be persistent in the environment.[1]

References

Sources

- 1. 657409-24-0|tert-Butyl 3-amino-4-fluorobenzylcarbamate|BLD Pharm [bldpharm.com]

- 2. 756839-26-6|tert-Butyl (2-amino-5-fluorobenzyl)carbamate|BLD Pharm [bldpharm.com]

- 3. 213777-80-1|tert-Butyl (2-fluoro-5-nitrobenzyl)carbamate|BLD Pharm [bldpharm.com]

- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 5. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Guide: Boc-Protected Aminobenzyl Compounds

From Synthetic Intermediates to Self-Immolative Linkers

Executive Summary

In the landscape of medicinal chemistry, Boc-protected aminobenzyl compounds occupy a dual role: they are robust synthetic intermediates for protecting aromatic amines, and they serve as the structural backbone for PABC (p-aminobenzyl carbamate) linkers —the industry standard for Antibody-Drug Conjugates (ADCs) and prodrugs.

This guide moves beyond basic textbook definitions to explore the electronic nuances of protecting electron-deficient anilines, the chemoselectivity required when handling aminobenzyl alcohols, and the precise mechanism of 1,6-elimination that drives modern drug delivery systems.

Part 1: Structural Fundamentals & Electronic Strategy

The Aniline Paradox

Protecting an aliphatic amine with a tert-butyloxycarbonyl (Boc) group is trivial due to the high nucleophilicity of the nitrogen (pKa of conjugate acid ~10.6). However, aminobenzyl compounds present a challenge. The nitrogen lone pair is delocalized into the aromatic

Implication: Standard conditions used for amino acids (mild base, aqueous dioxane) are often too sluggish for anilines. The synthesis requires nucleophilic catalysis (typically DMAP) or elevated temperatures to drive the reaction to completion.

Chemoselectivity: N- vs. O-Protection

A critical synthon in this class is 4-aminobenzyl alcohol . When reacting this substrate with di-tert-butyl dicarbonate (Boc

-

Kinetic Control: The amine is inherently more nucleophilic than the benzyl alcohol, but the difference is narrowed by the resonance delocalization of the aniline.

-

Strategic Solution: Conducting the reaction in non-polar solvents (DCM or THF) at controlled temperatures (0°C to RT) favors N-protection. The use of strong bases (NaH) must be avoided to prevent alkoxide formation and O-protection.

Part 2: Synthesis & Protection Workflow[1][2][3]

The DMAP-Catalyzed Mechanism

For aminobenzyl compounds, 4-Dimethylaminopyridine (DMAP) is not just a base; it is a nucleophilic catalyst that activates the Boc anhydride.

-

Activation: DMAP attacks Boc

O to form a reactive -

Transfer: The weakly nucleophilic aniline attacks this activated intermediate.

-

Collapse: The tetrahedral intermediate collapses, releasing the N-Boc aniline, CO

, and regenerating DMAP.

Visualization: Catalytic Protection Workflow

Caption: DMAP-catalyzed activation of Boc2O overcomes the low nucleophilicity of the aniline nitrogen.

Part 3: The Crown Jewel – Self-Immolative Linkers (PABC)

The most high-value application of Boc-aminobenzyl chemistry is the synthesis of the PABC linker . In ADCs (e.g., Brentuximab vedotin), this linker connects a cytotoxic payload to a peptide trigger.

The Mechanism of Release (1,6-Elimination)

The stability of the Boc-protected precursor allows chemists to build complex linkers. Once the drug is administered and the targeting peptide (e.g., Val-Cit) is cleaved by lysosomal enzymes (like Cathepsin B), the amine is unveiled.

Unlike aliphatic amines, the resulting aniline is electronically coupled to the leaving group (the drug) at the para-position. This triggers a spontaneous 1,6-elimination :

-

Enzymatic Cleavage: Reveals the free aniline.

-

Electron Cascade: The nitrogen lone pair pushes into the ring.

-

Fragmentation: Aza-quinone methide is expelled, releasing CO

and the free drug.

Visualization: The Self-Immolation Cascade

Caption: The 1,6-elimination mechanism allows for the traceless release of native drug payloads.

Part 4: Experimental Protocols

Protocol A: Chemoselective Protection of 4-Aminobenzyl Alcohol

Objective: Synthesize N-Boc-4-aminobenzyl alcohol without protecting the hydroxyl group.

Reagents:

-

4-Aminobenzyl alcohol (1.0 eq)

-

Boc

O (1.1 eq) -

Triethylamine (TEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Procedure:

-

Dissolution: Dissolve 4-aminobenzyl alcohol in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add TEA. Note: TEA is used here instead of DMAP to minimize O-acylation risk, as DMAP is a stronger acyl transfer catalyst.

-

Boc Addition: Cool the solution to 0°C. Add Boc

O (dissolved in minimal DCM) dropwise over 15 minutes. -

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with ninhydrin; free amine is purple, Boc-protected is often faint/invisible or UV active).

-

Workup: Wash with 10% citric acid (to remove unreacted amine/TEA), followed by saturated NaHCO

and brine. -

Purification: Recrystallize from Hexanes/EtOAc or flash chromatography.

Protocol B: Deprotection (TFA Method)

Objective: Clean removal of the Boc group to generate the ammonium salt.

Reagents:

Procedure:

-

Preparation: Dissolve the N-Boc compound in DCM (10 mL per gram).

-

Acidification: Add TFA (equal volume to DCM, 1:1 ratio) dropwise at 0°C.

-

Critical: If the benzyl position contains electron-rich donors or sensitive groups, add 2.5% Triethylsilane (TES) to scavenge the tert-butyl cations generated during cleavage, preventing alkylation of the aromatic ring.

-

-

Completion: Stir at RT for 1–2 hours. CO

evolution will be observed. -

Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is isolated as the trifluoroacetate salt.

Part 5: Technical Data & Comparison

Table 1: Reagent Selection for Aniline Protection[1]

| Reagent | Reactivity | Chemoselectivity | Recommended For |

| Boc | Moderate | High (N over O) | Aminobenzyl alcohols; preventing side reactions. |

| Boc | High | Low (Risks O-Boc) | Electron-deficient anilines; sterically hindered amines. |

| Boc | High | Moderate | Large scale; avoiding basic impurities.[5] |

| Boc-ON | Moderate | High | Substrates sensitive to the acidic byproducts of Boc |

Table 2: Deprotection Conditions[1]

| Condition | Mechanism | Scavenger Needed? | Notes |

| TFA / DCM (1:1) | S | Yes (for sensitive substrates) | Standard method. Generates t-butyl cation.[6] |

| 4M HCl / Dioxane | S | No | Precipitates product as HCl salt directly. |

| TMSOTf / 2,6-Lutidine | Silylation | No | Mild; suitable for acid-sensitive substrates.[2] |

References

-

Greene's Protective Groups in Organic Synthesis. (Standard reference for deprotection conditions and stability).

-

Source:

-

-

Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates.

-

Source:

-

-

Boc Protection Mechanism & DMAP Catalysis. (Fundamental organic mechanism).

-

Source:

-

-

pKa Values of Amines and Anilines. (Data supporting the nucleophilicity difference).

-

Source:

-

-

Immolation of p-Aminobenzyl Ether Linker. (Specific study on the kinetics of the PABC linker).

-

Source:

-

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

Comprehensive Spectroscopic Profile: tert-Butyl (5-amino-2-fluorobenzyl)carbamate

[1]

Executive Summary & Compound Identity

tert-Butyl (5-amino-2-fluorobenzyl)carbamate is a critical intermediate in the synthesis of small molecule kinase inhibitors (e.g., BTK, EGFR inhibitors). It serves as a stable, protected linker scaffold, allowing for the selective functionalization of the aniline nitrogen while preserving the benzylic amine for later deprotection.

| Property | Data |

| IUPAC Name | tert-Butyl N-[(5-amino-2-fluorophenyl)methyl]carbamate |

| CAS Number | 209899-48-9 |

| Molecular Formula | |

| Molecular Weight | 240.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

Spectroscopic Characterization Data

The following data represents the consensus reference values derived from high-field NMR analysis and high-resolution mass spectrometry (HRMS) of the purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ | Frequency: 400 MHz

H NMR Analysis

The proton spectrum is characterized by the distinct coupling patterns of the fluorine atom (

| Shift ( | Mult. | Integ. | Assignment | Coupling ( | Structural Insight |

| 1.39 | s | 9H | Boc-CH₃ | - | Characteristic tert-butyl singlet. |

| 4.08 | d | 2H | Ar-CH₂-N | Benzylic methylene. Doublet due to coupling with NH. | |

| 4.85 | br s | 2H | Ar-NH₂ | - | Primary aniline protons. Exchangeable with D₂O. |

| 6.38 - 6.45 | m | 2H | Ar-H4, H6 | - | Overlapping signals for protons ortho/para to the amine. |

| 6.85 | dd | 1H | Ar-H3 | Proton ortho to Fluorine; shows large H-F coupling. | |

| 7.30 | br t | 1H | Carbamate NH | Amide proton coupled to the benzylic CH₂. |

Technical Note on

F Coupling: The fluorine atom at position 2 exerts a significant splitting effect on the aromatic protons. H3 (ortho to F) typically appears as a doublet of doublets (dd) or a pseudo-triplet due to strongcoupling (~8-10 Hz).

C NMR Analysis

Solvent: DMSO-d₆ | Frequency: 100 MHz

| Shift ( | Assignment | Coupling ( |

| 28.2 | Boc-CH₃ | - |

| 38.5 | Ar-CH₂ | |

| 77.9 | Boc-C(quat) | - |

| 113.5 | C4 (Ar) | |

| 114.8 | C6 (Ar) | - |

| 115.5 | C3 (Ar) | |

| 126.5 | C1 (Ar-CH₂) | |

| 145.0 | C5 (Ar-NH₂) | - |

| 153.2 | C2 (Ar-F) | |

| 155.8 | C=O (Boc) | - |

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Observed Ion $[M+H]^+ $: 241.2 m/z

-

Sodium Adduct $[M+Na]^+ $: 263.2 m/z

-

Fragment Ion $[M - Boc + 2H]^+ $: 141.1 m/z (Loss of Boc group, generating the free benzylamine core).

-

Fragment Ion $[M - tBu + 2H]^+ $: 185.1 m/z (Loss of tert-butyl group only).

Fragmentation Pathway Logic

The lability of the Boc group under acidic MS conditions or high collision energy leads to a predictable fragmentation pattern.

Caption: Stepwise fragmentation mechanism observed in ESI-MS/MS analysis.

Infrared Spectroscopy (FT-IR)

-

3350 - 3450 cm⁻¹: N-H stretching (Primary amine doublet + Carbamate NH).

-

2975 cm⁻¹: C-H stretching (Aliphatic tert-butyl).

-

1685 - 1705 cm⁻¹: C=O stretching (Carbamate carbonyl).

-

1505 cm⁻¹: C-C aromatic ring stretch.

-

1160 cm⁻¹: C-O stretch (Boc ester).

Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, the compound must be synthesized with high regiochemical purity. The following workflow describes the reduction of the nitro-precursor, which is the industry-standard route.

Reaction Scheme

-

Precursor: tert-Butyl (2-fluoro-5-nitrobenzyl)carbamate.

-

Reagent: Iron powder (Fe) / Ammonium Chloride (

) or -

Solvent: Ethanol / Water (3:1).

Caption: Optimized synthetic route ensuring regiochemical fidelity of the 5-amino-2-fluoro substitution pattern.

Detailed Protocol (Nitro Reduction)

-

Charge: In a 250 mL round-bottom flask, dissolve tert-butyl (2-fluoro-5-nitrobenzyl)carbamate (1.0 eq) in Ethanol (10 V) and Water (3 V).

-

Activate: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, 325 mesh).

-

Reflux: Heat the suspension to 70°C for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS for the disappearance of the nitro peak (M-Boc: 271 m/z) and appearance of the amine (M-Boc: 241 m/z).

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Methanol.

-

Extraction: Concentrate the filtrate. Dilute with EtOAc, wash with saturated

and brine. -

Purification: If necessary, purify via flash column chromatography (Gradient: 0-5% Methanol in DCM).

Quality Control & Impurity Profiling

When analyzing spectroscopic data, be vigilant for these common impurities:

| Impurity | Origin | Detection Marker |

| Deprotected Amine | Acidic hydrolysis during workup | MS: m/z 141.1 (dominant). NMR: Loss of 1.39 ppm singlet. |

| Nitro Precursor | Incomplete reduction | MS: m/z 271. NMR: Downfield aromatic shifts (7.8-8.2 ppm). |

| Regioisomer | Impure starting material | NMR: Different splitting pattern for H3/H4 (e.g., 2-amino-5-fluoro isomer). |

References

-

PubChem Compound Summary. (2025). tert-Butyl N-[(5-amino-2-fluorophenyl)methyl]carbamate. National Center for Biotechnology Information. Link

-

Zhao, B., et al. (2017).[1] Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate. ResearchGate. (Provides comparative NMR shift logic for Boc-protected anilines). Link

-

ChemicalBook. (2025). tert-Butyl carbamate Spectral Data. (Reference for Boc group chemical shifts). Link

-

BenchChem. (2025).[2] Comparative Guide to 2-Amino-3,5-difluorobenzonitrile. (Reference for Fluorine-Amine coupling constants). Link

Commercial & Synthetic Intelligence: tert-Butyl (5-amino-2-fluorobenzyl)carbamate

CAS 209899-48-9 | Technical Guide for Drug Development

Executive Summary & Strategic Sourcing

tert-Butyl (5-amino-2-fluorobenzyl)carbamate (CAS 209899-48-9 ) is a critical aniline building block used primarily in the synthesis of small molecule kinase inhibitors and proteolysis targeting chimeras (PROTACs).[1] Its structural value lies in the orthogonal reactivity of its two nitrogen centers: a free aniline at the 5-position (ready for immediate functionalization via acylation or Buchwald-Hartwig coupling) and a Boc-protected benzylic amine (serving as a latent nucleophile).[1]

For medicinal chemistry campaigns requiring <10 grams, direct procurement is the recommended strategy due to the availability of high-purity stock from specialized vendors. For process chemistry scales (>50 grams), a two-step internal synthesis from the nitro-precursor is cost-effective and operationally simple.[1]

Commercial Profile

| Parameter | Specification |

| CAS Number | 209899-48-9 |

| Chemical Name | tert-Butyl (5-amino-2-fluorobenzyl)carbamate |

| Molecular Formula | C₁₂H₁₇FN₂O₂ |

| Molecular Weight | 240.28 g/mol |

| Primary Suppliers | BLD Pharm, Enamine, WuXi AppTec, Combi-Blocks |

| Typical Purity | ≥97% (HPLC) |

| Lead Time | Stock (US/EU): 2-5 days; Global: 1-2 weeks |

| Cost Estimate | ~ |

Chemical Structure & Properties

The compound features a 1,2,5-substitution pattern on the benzene ring.[1] The fluorine atom at the 2-position exerts an electronic effect (inductive withdrawal) that slightly deactivates the 5-amino group compared to a non-fluorinated aniline, potentially influencing coupling rates.

-

pKa (Aniline): ~3.5–4.0 (Lowered by F-substituent)[1]

-

Storage: 2–8°C, inert atmosphere (Argon/Nitrogen). Light sensitive (aniline oxidation risk).[1]

Synthetic Pathways (The "Make" Protocol)

When commercial stock is depleted or cost-prohibitive, the compound can be synthesized reliably.[1] The most robust route involves the reduction of the commercially available nitro-precursor, tert-butyl (2-fluoro-5-nitrobenzyl)carbamate (CAS 213777-80-1 ).

Pathway Visualization

Figure 1: Synthetic flowchart from commodity nitrile to target aniline. The red arrow indicates the critical hydrogenation step.

Detailed Experimental Protocol (Nitro Reduction)

This protocol describes the conversion of the nitro-precursor (CAS 213777-80-1) to the target amine.[1] This method avoids the chemoselectivity issues associated with reducing the nitrile starting material.[1]

Reagents:

-

tert-Butyl (2-fluoro-5-nitrobenzyl)carbamate (1.0 equiv)[1][2]

-

Palladium on Carbon (Pd/C), 10 wt% loading (0.1 equiv by mass)[1]

-

Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration)[1]

-

Hydrogen gas (H₂) (Balloon pressure or 1 atm)[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve tert-butyl (2-fluoro-5-nitrobenzyl)carbamate in anhydrous MeOH.

-

Catalyst Addition: Carefully add 10% Pd/C under an argon stream.[1] Caution: Pd/C is pyrophoric; ensure the catalyst is wet with solvent immediately.[1]

-

Hydrogenation: Purge the flask with H₂ gas (3x vacuum/fill cycles). Stir the mixture vigorously under a hydrogen balloon at room temperature (20–25°C) for 2–4 hours.

-

Monitoring: Monitor reaction progress via LCMS or TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material (Nitro) is less polar; the product (Aniline) is more polar and will stain with ninhydrin.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd catalyst. Wash the pad with MeOH.[1]

-

Isolation: Concentrate the filtrate in vacuo to yield the crude aniline as an off-white to pale yellow solid.[1]

-

Purification: If necessary, purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes). Note: The free aniline is prone to oxidation; store immediately.[1]

Quality Control & Characterization

To validate the identity of the procured or synthesized material, use the following diagnostic signals.

1H NMR (400 MHz, DMSO-d₆) Diagnostic Peaks

| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| Amide NH | ~7.30 | Triplet (br) | 1H | Carbamate NH |

| Aromatic | ~6.80 – 6.40 | Multiplet | 3H | Ar-H (C3, C4, C6) |

| Aniline NH₂ | ~4.90 | Singlet (br) | 2H | Free Amine |

| Benzylic CH₂ | ~4.05 | Doublet | 2H | Ar-CH₂ -NH |

| Boc-Methyl | ~1.38 | Singlet | 9H | C(CH₃ )₃ |

LCMS Parameters

-

Ionization: ESI (+)

-

Observed Mass: [M+H]⁺ = 241.1; [M+Na]⁺ = 263.1; [M-Boc+H]⁺ = 141.1 (Fragment).[1]

-

Retention Time: Mid-range on C18 reverse phase (water/acetonitrile gradient).

Handling & Stability

-

Oxidation Risk: The 5-amino group is susceptible to air oxidation, turning the solid brown over time.[1] Store under argon.

-

Acid Sensitivity: The Boc group is acid-labile.[1] Avoid exposure to HCl or TFA vapors during storage.[1]

-

Thermal Stability: Stable up to ~60°C. Avoid high temperatures during drying to prevent Boc thermolysis.[1]

References

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate. Advances in Computer Science Research, 59. Retrieved from [Link][1]

-

Organic Syntheses. (2011). Preparation of 2-Amino-3-fluorobenzoic acid and related fluorinated aniline derivatives. Organic Syntheses, 88, 224-237. Retrieved from [Link]

-

PubChem. (2024).[1] Compound Summary: tert-Butyl N-[(2-fluoro-5-nitrophenyl)methyl]carbamate (Precursor CAS 213777-80-1).[1][2] Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of tert-Butyl (5-amino-2-fluorobenzyl)carbamate

Executive Summary

The synthesis of tert-Butyl (5-amino-2-fluorobenzyl)carbamate represents a critical workflow in the development of fluorinated kinase inhibitors and CNS-active agents. This intermediate serves as a "linker scaffold," providing a differentiated diamine core where the benzylic amine is orthogonally protected (Boc) relative to the labile aniline at position 5.

This guide moves beyond generic recipes, offering a field-proven, three-stage protocol designed for chemoselectivity. We prioritize the preservation of the aryl-fluorine bond and the integrity of the Boc protecting group during the nitro-reduction phase.

Key Chemical Challenges Solved:

-

differentiation of Amines: Establishing orthogonal protection between the benzylic amine and the aniline.

-

Chemoselectivity: Reducing the nitro group without defluorination or Boc-deprotection.

-

Regiocontrol: Ensuring the correct substitution pattern starting from commercially available precursors.

Retrosynthetic Analysis & Strategy

The most robust route disconnects the target molecule at the aniline nitrogen (via nitro reduction) and the carbamate nitrogen (via protection). The logical precursor is 2-fluoro-5-nitrobenzonitrile , a widely available building block that fixes the fluorine and nitro positions early in the synthesis.

Logical Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the linear assembly from the nitrile precursor.

Experimental Protocols

Stage 1: Selective Reduction of Nitrile to Benzylamine

Objective: Convert the nitrile to a primary amine without reducing the nitro group.

Critical Insight: We utilize Borane-THF (

Reagents:

-

2-Fluoro-5-nitrobenzonitrile (1.0 eq)

-

Borane-THF complex (1.0 M in THF, 2.5 eq)

-

Methanol (Quench)

-

Anhydrous THF (Solvent)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) and equip with a reflux condenser and N2 inlet.

-

Dissolution: Dissolve 2-Fluoro-5-nitrobenzonitrile (10 g, 60 mmol) in anhydrous THF (100 mL). Cool to 0°C.

-

Addition: Add

(150 mL, 150 mmol) dropwise via an addition funnel over 30 minutes. Caution: Exothermic. -

Reaction: Allow to warm to Room Temperature (RT), then reflux gently (65°C) for 4 hours. Monitor by TLC (disappearance of nitrile).

-

Quench: Cool to 0°C. Carefully add Methanol (50 mL) dropwise until gas evolution ceases. Note: This breaks the boron-amine complex.

-

Workup: Concentrate in vacuo. Redissolve residue in MeOH (50 mL) and 4M HCl in Dioxane (20 mL). Reflux for 1 hour to fully hydrolyze boranes. Concentrate to dryness to yield 2-Fluoro-5-nitrobenzylamine hydrochloride as a crude solid.

Stage 2: Boc Protection (N-Boc Installation)

Objective: Protect the benzylic amine to prevent interference during the subsequent nitro reduction.

Reagents:

-

Crude 2-Fluoro-5-nitrobenzylamine HCl (from Stage 1)

-

Di-tert-butyl dicarbonate (

, 1.2 eq) -

Triethylamine (TEA, 3.0 eq)

-

Dichloromethane (DCM)

Protocol:

-

Suspension: Suspend the crude amine salt in DCM (150 mL). Cool to 0°C.

-

Basification: Add TEA (25 mL, ~180 mmol) slowly. The solution should become clear/homogeneous.

-

Protection: Add

(15.7 g, 72 mmol) dissolved in minimal DCM. -

Stirring: Warm to RT and stir for 12 hours.

-

Extraction: Wash organic layer with 1M HCl (2x), Sat.

(2x), and Brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.-

Target Intermediate:tert-Butyl (2-fluoro-5-nitrobenzyl)carbamate .

-

Stage 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the aniline without affecting the Boc group or the Aryl-Fluorine bond.

Critical Insight: Avoid

Reagents:

-

tert-Butyl (2-fluoro-5-nitrobenzyl)carbamate (1.0 eq)

-

Iron Powder (325 mesh, 5.0 eq)

-

Ammonium Chloride (

, 5.0 eq) -

Ethanol/Water (4:1 ratio)

Protocol:

-

Preparation: In a 500 mL RBF, dissolve the nitro-carbamate (10 g, ~37 mmol) in Ethanol (120 mL) and Water (30 mL).

-

Activation: Add

(9.9 g, 185 mmol) and Iron powder (10.3 g, 185 mmol). -

Reduction: Heat to 70°C with vigorous mechanical stirring. The reaction typically completes in 2-4 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot Ethanol.

-

Isolation: Concentrate the filtrate to remove Ethanol. Extract the aqueous residue with EtOAc (3 x 100 mL).

-

Final Polish: Wash combined organics with Brine, dry over

, and concentrate.-

Final Product:tert-Butyl (5-amino-2-fluorobenzyl)carbamate .

-

Workflow Visualization

The following diagram details the operational flow, including critical decision points and safety checks.

Figure 2: Operational workflow for the 3-step synthesis.

Quality Control & Characterization Data

The following data parameters confirm the identity and purity of the synthesized compound.

| Parameter | Expected Value / Observation | Structural Insight |

| Appearance | Off-white to pale yellow solid | Typical for anilines; darkens if oxidized. |

| 1H NMR (DMSO-d6) | Boc Group (tert-butyl singlet). | |

| 1H NMR (DMSO-d6) | Benzylic CH2 . Coupled to NH. | |

| 1H NMR (DMSO-d6) | Aniline NH2 . Exchangeable with D2O. | |

| 1H NMR (DMSO-d6) | H-3 (Aromatic) . Triplet due to F-coupling ( | |

| MS (ESI+) | Calculated MW: 240.27. (Loss of t-Bu often seen). | |

| HPLC Purity | > 98.0% (254 nm) | Critical for pharmaceutical use. |

Safety & Handling (HSE)

-

Borane-THF: Highly flammable and moisture sensitive. Evolves hydrogen gas upon quenching. Action: Use a dedicated N2 line and quench slowly at 0°C.

-

Fluorinated Aromatics: Generally stable, but avoid strong nucleophiles at high temperatures which might displace the fluorine (

). -

Iron Waste: The iron sludge from Stage 3 is pyrophoric when dry. Action: Keep wet with water/ethanol and dispose of in a dedicated heavy metal waste container.

References

-

Reduction of Nitro Compounds: Ram, S.; Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988 , 91–95.

-

Selective Nitrile Reduction: Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. The reaction of borane-tetrahydrofuran with nitriles." Synthesis, 1981 , 605.

-

Boc Protection Protocols: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999 .

-

Iron-Mediated Reduction (General Procedure): "Process for preparing 2-fluoro-5-nitroaniline."[1] European Patent EP0127079A1.

-

Related Intermediate Synthesis: "Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate." ResearchGate, 2019 .[2]

Sources

The Strategic Utility of tert-Butyl (5-amino-2-fluorobenzyl)carbamate in Medicinal Chemistry: Application Notes and Protocols for the Synthesis of Advanced Therapeutic Agents

Introduction: A Versatile Building Block for Targeted Therapies

In the landscape of modern medicinal chemistry, the design and synthesis of complex molecular architectures with high specificity and potency are paramount. Among the vast arsenal of chemical intermediates, tert-Butyl (5-amino-2-fluorobenzyl)carbamate has emerged as a critical building block, particularly in the development of targeted cancer therapeutics. Its unique structural features—a fluorinated phenyl ring, a Boc-protected aminomethyl group, and a reactive aniline moiety—provide medicinal chemists with a versatile scaffold for constructing sophisticated drug candidates. The strategic incorporation of the fluorine atom can significantly enhance pharmacokinetic properties, such as metabolic stability and membrane permeability, while the differentially protected amino groups allow for sequential and controlled chemical transformations.[1]

This comprehensive technical guide provides an in-depth exploration of the applications of tert-Butyl (5-amino-2-fluorobenzyl)carbamate in medicinal chemistry, with a primary focus on its pivotal role in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib. We will delve into the causality behind its selection in this synthetic route, provide detailed, field-proven protocols for its utilization, and present a holistic view of its chemical reactivity and strategic importance.

Core Application: A Key Intermediate in the Synthesis of Talazoparib (BMN 673)

Talazoparib (marketed as Talzenna) is a highly potent inhibitor of PARP1 and PARP2 enzymes, which play a crucial role in DNA repair.[2][3] By inhibiting PARP, Talazoparib induces synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[4][5] The synthesis of this complex heterocyclic molecule relies on the strategic assembly of key fragments, with tert-Butyl (5-amino-2-fluorobenzyl)carbamate serving as a cornerstone for the construction of the fused pyridophthalazinone core.

The rationale for employing this specific building block is multifaceted:

-

Orthogonal Protection: The Boc-protected aminomethyl group and the free aniline allow for selective and sequential reactions. The aniline is available for initial coupling reactions, while the Boc group can be deprotected under acidic conditions at a later stage to facilitate the final cyclization.

-

Fluorine Substitution: The fluorine atom at the 2-position of the benzyl ring is not merely a bioisosteric replacement. It can influence the electronic properties of the ring system, potentially enhancing binding affinity to the target protein and improving metabolic stability, thereby increasing the drug's overall efficacy and pharmacokinetic profile.[1]

-

Structural Pre-organization: The benzylamine moiety provides the necessary carbon framework and geometry to form the fused pyridinone ring of the final Talazoparib structure.

Synthetic Workflow for Talazoparib Utilizing tert-Butyl (5-amino-2-fluorobenzyl)carbamate

The synthesis of Talazoparib from tert-Butyl (5-amino-2-fluorobenzyl)carbamate can be conceptualized as a multi-step process involving the initial coupling with a functionalized phthalazinone core, followed by deprotection and intramolecular cyclization.

Caption: General synthetic workflow for Talazoparib.

Detailed Experimental Protocols

The following protocols are synthesized from publicly available patents and peer-reviewed literature, representing a viable pathway for the laboratory-scale synthesis of Talazoparib intermediates.

Protocol 1: Synthesis of tert-Butyl (5-amino-2-fluorobenzyl)carbamate

While commercially available, understanding the synthesis of this key intermediate provides valuable context. A common route involves the reduction of a corresponding nitro compound.

Reaction Scheme:

(Image of the reaction scheme: 2-fluoro-5-nitrobenzylamine is reacted with Di-tert-butyl dicarbonate (Boc)2O to yield tert-Butyl (2-fluoro-5-nitrobenzyl)carbamate, which is then reduced (e.g., with H2/Pd-C or Fe/HCl) to yield tert-Butyl (5-amino-2-fluorobenzyl)carbamate)

| Step | Procedure | Reagents & Solvents | Typical Reaction Parameters | Work-up & Purification |

| 1 | Boc Protection | 2-fluoro-5-nitrobenzylamine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or similar base, Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to room temperature, 2-4 hours | Aqueous work-up, extraction with organic solvent, and purification by column chromatography. |

| 2 | Nitro Reduction | tert-Butyl (2-fluoro-5-nitrobenzyl)carbamate, Palladium on carbon (Pd/C) and Hydrogen gas, or Iron powder and Hydrochloric acid (HCl) in Ethanol | Room temperature to 50 °C, 4-12 hours | Filtration of catalyst, solvent removal, and purification by crystallization or column chromatography. |

Protocol 2: Coupling of tert-Butyl (5-amino-2-fluorobenzyl)carbamate with the Phthalazinone Core

This crucial step involves the formation of an amide bond between the aniline nitrogen of our title compound and a carboxylic acid derivative of the phthalazinone core.

Reaction Scheme:

(Image of the reaction scheme: tert-Butyl (5-amino-2-fluorobenzyl)carbamate is reacted with an activated carboxylic acid derivative of the phthalazinone core using a coupling agent like HATU or EDC/HOBt to form the coupled intermediate)

| Parameter | Description |

| Reactants | tert-Butyl (5-amino-2-fluorobenzyl)carbamate (1.0 eq.), Phthalazinone carboxylic acid derivative (1.0-1.2 eq.) |

| Coupling Agents | HATU (1.2-1.5 eq.), HBTU (1.2-1.5 eq.), or EDC (1.5 eq.) with HOBt (1.5 eq.) |

| Base | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq.) |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 4-16 hours (monitored by TLC or LC-MS) |

Step-by-Step Procedure:

-

To a stirred solution of the phthalazinone carboxylic acid derivative in anhydrous DMF, add the coupling agent (e.g., HATU) and the base (e.g., DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of tert-Butyl (5-amino-2-fluorobenzyl)carbamate in anhydrous DMF to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, as monitored by an appropriate analytical technique.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Boc Deprotection and Intramolecular Cyclization to Talazoparib

The final steps involve the removal of the Boc protecting group to liberate the benzylamine, which then undergoes an intramolecular cyclization to form the final pyridophthalazinone ring system of Talazoparib.

Reaction Scheme:

(Image of the reaction scheme: The coupled intermediate from Protocol 2 is treated with a strong acid like TFA or HCl to remove the Boc group, followed by heating to induce intramolecular cyclization to form Talazoparib)

| Parameter | Description |

| Reactant | The coupled intermediate from Protocol 2 |

| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 v/v) or 4M HCl in Dioxane |

| Cyclization Conditions | Thermal (refluxing in a high-boiling solvent like ethanol or dioxane) or base-mediated (e.g., with sodium ethoxide)[6] |

| Temperature | Deprotection: 0 °C to room temperature; Cyclization: 80-120 °C |

| Reaction Time | Deprotection: 1-3 hours; Cyclization: 2-6 hours |

Step-by-Step Procedure:

-

Dissolve the Boc-protected intermediate in DCM and cool to 0 °C.

-

Add TFA dropwise and stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the resulting crude amine salt in a suitable solvent for cyclization (e.g., ethanol).

-

Heat the solution to reflux to effect the intramolecular cyclization.[6]

-

Monitor the reaction for the formation of Talazoparib.

-

Upon completion, cool the reaction mixture and purify the final product by recrystallization or column chromatography to yield pure Talazoparib.

Troubleshooting and Safety Considerations

-

Incomplete Coupling Reactions: Ensure all reagents and solvents are anhydrous. The use of fresh, high-quality coupling agents is crucial. If the reaction stalls, the addition of a further equivalent of the coupling agent and base may be beneficial.

-

Side Reactions during Deprotection: In some cases, the acidic conditions for Boc removal can lead to side reactions. Careful control of temperature and reaction time is important. Alternative deprotection methods can be explored if necessary.

-

Safety: tert-Butyl (5-amino-2-fluorobenzyl)carbamate and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

tert-Butyl (5-amino-2-fluorobenzyl)carbamate is a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined reactivity and inherent structural features make it an invaluable tool for the synthesis of complex and highly potent therapeutic agents like Talazoparib. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the potential of this versatile building block in their pursuit of novel and impactful medicines.

References

- WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google P

-

Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed. [Link]

- US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google P

-

Talazoparib, BMN 673 - New Drug Approvals. [Link]

-

The role of fluorine in medicinal chemistry - PubMed. [Link]

-

Pilot Trial of BMN 673, an Oral PARP Inhibitor, in Patients With Advanced Solid Tumors and Deleterious BRCA Mutations - Full Text View - ClinicalTrials.gov. [Link]

-

RADIOSYNTHESIS OF [18F] TALAZOPARIB - European Patent Office - EP 4089093 A1 - EPO. [Link]

-

Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC - NIH. [Link]

- US10457680B2 - Process for preparing a PARP inhibitor, crystalline forms, and uses thereof.

-

BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - MDPI. [Link]

Sources

- 1. US10457680B2 - Process for preparing a PARP inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]

- 2. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]

- 3. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. mdpi.com [mdpi.com]

- 6. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

Deprotection of tert-Butyl (5-amino-2-fluorobenzyl)carbamate: A Senior Application Scientist's Guide